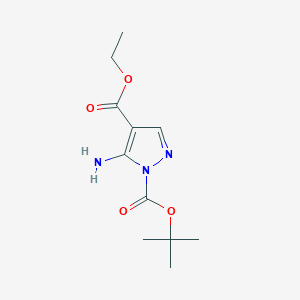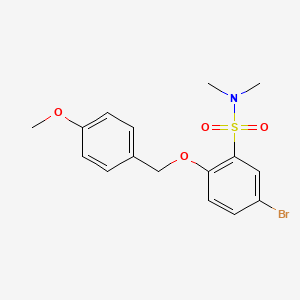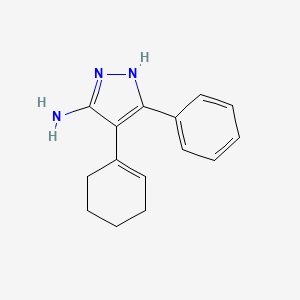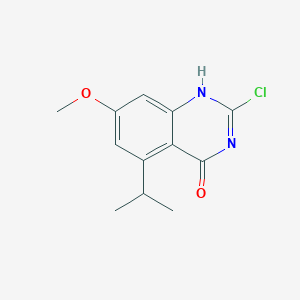
1-(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)ethanone is an organic compound with the molecular formula C28H33NO It is known for its unique structural properties, which include a central ethanone group flanked by two bis(4-(tert-butyl)phenyl)amino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)ethanone typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This reaction is known for its mild conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity for industrial applications.
化学反応の分析
Types of Reactions
1-(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
1-(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)ethanone has several scientific research applications, including:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Biology and Medicine: It is being investigated for its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of 1-(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, in organic electronics, it may interact with the electronic states of the material to enhance its conductivity and luminescence properties. In biological systems, it may interact with cellular receptors or enzymes to exert its effects.
類似化合物との比較
Similar Compounds
Bis(4-(tert-butyl)phenyl)amine: This compound is structurally similar but lacks the ethanone group.
4,4’-Di-tert-butylbiphenyl: This compound has a similar biphenyl structure but with different functional groups.
Uniqueness
1-(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)ethanone is unique due to its combination of the ethanone group with the bis(4-(tert-butyl)phenyl)amino groups. This unique structure imparts specific electronic and optical properties that are valuable in various scientific applications.
特性
IUPAC Name |
1-[4-(4-tert-butyl-N-(4-tert-butylphenyl)anilino)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO/c1-20(30)21-8-14-24(15-9-21)29(25-16-10-22(11-17-25)27(2,3)4)26-18-12-23(13-19-26)28(5,6)7/h8-19H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCHXWBQBMZHCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic acid;hydrochloride](/img/structure/B8133196.png)


![3-amino-4H-benzo[f]quinazolin-1-one](/img/structure/B8133222.png)

![[(E)-2-formyl-3-oxobut-1-enyl]urea](/img/structure/B8133242.png)







